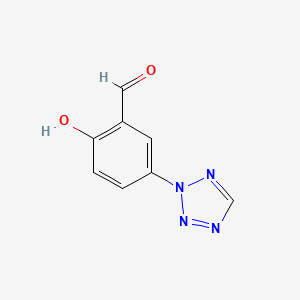

2-Hydroxy-5-tetrazol-2-yl-benzaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6N4O2 |

|---|---|

Molecular Weight |

190.16 g/mol |

IUPAC Name |

2-hydroxy-5-(tetrazol-2-yl)benzaldehyde |

InChI |

InChI=1S/C8H6N4O2/c13-4-6-3-7(1-2-8(6)14)12-10-5-9-11-12/h1-5,14H |

InChI Key |

LDMWCTPAPBSAPI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N2N=CN=N2)C=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 2-Hydroxy-5-tetrazol-2-yl-benzaldehyde Core

The formation of the central this compound structure relies on the strategic assembly of the substituted aromatic ring and the formation of the high-nitrogen tetrazole heterocycle.

The construction of the target molecule often necessitates a multi-step synthetic sequence. A common approach begins with a readily available substituted phenol (B47542), which is then functionalized to introduce the required aldehyde and cyano groups prior to the formation of the tetrazole ring. For instance, a synthesis could start from 2-hydroxy-5-bromobenzaldehyde. This intermediate can undergo a nucleophilic substitution reaction, such as a Rosenmund-von Braun reaction, to replace the bromine atom with a cyano group, yielding 5-cyano-2-hydroxybenzaldehyde. This nitrile-containing precursor is the direct substrate for the subsequent tetrazole formation. ontosight.ai This sequential introduction of functional groups allows for controlled synthesis and purification of intermediates, ensuring the final product's high purity.

Salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) and its derivatives are key starting materials for synthesizing the target compound. evitachem.com The synthesis can involve the direct functionalization of the salicylaldehyde ring. For example, the aldehyde can be nitrated at the 5-position, followed by reduction to an amino group, diazotization, and then a Sandmeyer reaction to introduce a cyano group. This multi-step process converts salicylaldehyde into 5-cyano-2-hydroxybenzaldehyde, the crucial intermediate for tetrazole synthesis. The Hantzsch condensation, a well-known reaction involving aldehydes, has also been re-examined with salicylaldehyde, leading to various heterocyclic structures, demonstrating the versatility of salicylaldehyde as a precursor in complex syntheses. rsc.org

The hallmark of tetrazole synthesis is the [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition. nih.gov This reaction is the most proficient route for creating 5-substituted 1H-tetrazoles. acs.orgnih.gov In the context of this compound synthesis, the key step involves the reaction of the nitrile group in 5-cyano-2-hydroxybenzaldehyde with an azide (B81097) source, typically sodium azide (NaN₃). tandfonline.comacs.org This reaction transforms the cyano group into the five-membered tetrazole ring. The process is often catalyzed to overcome the high activation energy associated with the cycloaddition. acs.orgnih.gov Electron-withdrawing groups on the nitrile substrate can facilitate the reaction by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby enhancing the interaction with the Highest Occupied Molecular Orbital (HOMO) of the azide. nih.gov

In recent years, microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for its ability to accelerate reaction rates, often leading to higher yields and cleaner products. numberanalytics.com This technique has been successfully applied to the synthesis of tetrazole derivatives. aip.orgnih.govbohrium.comshd-pub.org.rs The cycloaddition reaction between a nitrile and sodium azide can be significantly expedited under microwave irradiation, reducing reaction times from many hours to just a few minutes. lew.ro This environmentally benign and efficient method often proceeds under solvent-free conditions or in high-boiling polar solvents like N-Methyl-2-pyrrolidone (NMP), making it an attractive alternative to conventional heating methods. aip.orglew.ro

To improve the efficiency and mildness of the [3+2] cycloaddition for tetrazole synthesis, various catalytic systems have been developed. acs.org Both homogeneous and heterogeneous catalysts are employed to facilitate the reaction between nitriles and azides. nih.gov Lewis acids such as zinc salts have been shown to effectively catalyze the reaction in water, accommodating a broad range of nitrile substrates. organic-chemistry.org

Transition metal catalysts, including complexes of cobalt, copper, ruthenium, and palladium, have also demonstrated high efficacy. acs.orgnih.govamerigoscientific.com Nanocatalysts, such as those based on magnetic Fe₃O₄ nanoparticles or zinc oxide, offer advantages like high catalytic activity, selectivity, and ease of separation and recyclability. amerigoscientific.com The choice of catalyst can be crucial for achieving high yields under mild conditions.

| Catalyst | Substrate Type | Key Advantages | Reference |

|---|---|---|---|

| Zinc Salts (e.g., ZnBr₂) | Aromatic and Aliphatic Nitriles | Readily proceeds in water, broad scope. | organic-chemistry.org |

| Co(II) Complexes | Aryl Nitriles | First homogeneous cobalt catalyst, quantitative yields. | acs.orgnih.gov |

| Cu(II)-immobilized MOFs | Various Nitriles | Remarkable catalytic activity, recyclable. | amerigoscientific.com |

| ZnO Nanoparticles | Various Nitriles | Lewis acidic sites, high surface area, recyclable. | amerigoscientific.com |

| Amine Salts (e.g., Pyridine Hydrochloride) | Aromatic Nitriles | Mild conditions, good to excellent yields. | tandfonline.com |

Synthesis of Advanced Derivatives and Analogs of this compound

The aldehyde functional group in this compound serves as a versatile handle for the synthesis of more complex derivatives and analogs. beilstein-journals.org This aldehyde can readily undergo condensation reactions with various amines or hydrazines to form Schiff bases or hydrazones, respectively. These reactions expand the molecular complexity and allow for the introduction of diverse functionalities.

Furthermore, analogs can be synthesized by starting with different substituted salicylaldehydes. For example, introducing methoxy (B1213986) or other alkyl groups onto the aromatic ring before the tetrazole formation would yield a variety of analogs. nih.gov Multicomponent reactions (MCRs) offer another sophisticated strategy. By using tetrazole aldehydes as building blocks in reactions like the Ugi or Passerini reactions, a wide array of complex, drug-like molecules incorporating the tetrazole moiety can be efficiently generated. beilstein-journals.org The synthesis of tetrazole-based hybrids linked to other heterocyclic systems like thiazole (B1198619) or thiophene (B33073) has also been reported, creating novel chemical entities. nih.gov

| Reaction Type | Aldehyde Precursor | Reagents | Resulting Derivative Class | Reference |

|---|---|---|---|---|

| Schiff Base Formation | This compound | Primary Amines (R-NH₂) | Imines | beilstein-journals.org |

| Knoevenagel Condensation | Aromatic Aldehydes | Malononitrile | (E)-2-(1H-tetrazol-5-yl)-3-phenylacrylenenitrile derivatives | nih.gov |

| Ugi Multicomponent Reaction | Tetrazole Aldehydes | Amine, Isocyanide, Carboxylic Acid | Complex amides with tetrazole scaffolds | beilstein-journals.org |

| Chalcone Synthesis | Tetrazole-substituted Acetophenone | Aromatic Aldehydes | Tetrazole-containing chalcones | shd-pub.org.rs |

of this compound

The chemical scaffold of this compound presents a versatile platform for synthetic modifications, offering opportunities to modulate its physicochemical and biological properties. The presence of three key functional regions—the benzaldehyde (B42025) core, the tetrazole ring, and the reactive aldehyde group—allows for a range of chemical transformations. This article delves into the synthetic methodologies employed to modify this compound, focusing on alterations at the benzaldehyde core, functionalization of the tetrazole ring, and the formation of Schiff base derivatives.

1 Modifications at the Benzaldehyde Core

Electrophilic aromatic substitution reactions are a common strategy to introduce substituents onto the benzene (B151609) ring. For instance, nitration of related 2-hydroxybenzaldehyde derivatives has been shown to proceed, typically yielding para- and ortho-nitro compounds. In the case of this compound, the directing effects of the hydroxyl and tetrazolyl groups would influence the position of incoming electrophiles. For example, nitration of 2-hydroxybenzaldehyde can yield 2-hydroxy-5-nitrobenzaldehyde. semanticscholar.orgnist.govresearchgate.net

Alkylation and acylation of the phenolic hydroxyl group can be readily achieved to produce ether and ester derivatives, respectively. Furthermore, the introduction of other substituents, such as alkoxy or azo groups, has been demonstrated in analogous structures. The synthesis of compounds like 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde highlights the feasibility of incorporating additional functionalities onto the benzaldehyde ring. researchgate.netmdpi.com Another synthetic handle can be introduced via borylation, as seen in the preparation of 2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, which can then be used in cross-coupling reactions to form carbon-carbon bonds. nih.govsigmaaldrich.com

A summary of potential modifications at the benzaldehyde core is presented in the table below.

| Modification Type | Reagents and Conditions | Resulting Functional Group | Reference Example |

| Nitration | HNO₃/H₂SO₄ | Nitro (-NO₂) | 2-Hydroxy-5-nitrobenzaldehyde semanticscholar.orgnist.govresearchgate.net |

| Alkylation (O-alkylation) | Alkyl halide, Base | Ether (-OR) | Not specifically found for the target molecule, but a general reaction for phenols. |

| Azo Coupling | Diazonium salt | Azo (-N=N-Ar) | 2-Hydroxy-5-phenylazo-benzaldehyde sigmaaldrich.com |

| Borylation | Bis(pinacolato)diboron, catalyst | Boronate ester (-B(OR)₂) | 2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde nih.govsigmaaldrich.com |

| Thioalkylation | Arylthiol, 5-(chloromethyl)-2-hydroxybenzaldehyde | Thioether (-S-Ar) | 2-hydroxy-5-((p-tolylthio)methyl)benzaldehyde researchgate.net |

2 Functionalization of the Tetrazole Ring

The tetrazole ring is a key feature of the molecule, and its functionalization can significantly impact its properties. The nitrogen atoms of the tetrazole ring are nucleophilic and can be targeted for various chemical transformations, most notably alkylation and arylation.

N-alkylation of 5-substituted tetrazoles is a well-established reaction that can lead to the formation of two regioisomers: the 1,5- and 2,5-disubstituted products. mdpi.comresearchgate.net The ratio of these isomers is influenced by the nature of the substituent at the 5-position, the alkylating agent, and the reaction conditions. For example, the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide in the presence of a base yields both the 1-benzyl and 2-benzyl derivatives. mdpi.comdntb.gov.ua A one-pot 1,3-dipolar cycloaddition/diazotization sequence has also been developed for the preferential formation of 2,5-disubstituted tetrazoles from nitriles. organic-chemistry.orgnih.gov

N-arylation of the tetrazole ring can also be achieved. Metal-free, regioselective N2-arylation of 5-substituted-1H-tetrazoles has been reported using diaryliodonium salts. organic-chemistry.org This provides a direct method to introduce aryl groups onto the second nitrogen atom of the tetrazole ring.

Another avenue for functionalizing the tetrazole ring is through cycloaddition reactions. The [3+2] cycloaddition of azides with nitriles is a fundamental method for the synthesis of the tetrazole ring itself. nih.govresearchgate.netresearchgate.net Modifications of the tetrazole ring post-synthesis can also be envisioned through various cycloaddition strategies, although specific examples for the target molecule are not prevalent in the reviewed literature.

The table below summarizes key functionalization strategies for the tetrazole ring.

| Functionalization Type | Reaction | Key Features | Reference Example |

| N-Alkylation | Reaction with alkyl halides or other alkylating agents. | Can produce a mixture of N1 and N2 isomers. mdpi.comresearchgate.net | N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole. mdpi.comdntb.gov.ua |

| N-Arylation | Reaction with diaryliodonium salts or other arylating agents. | Can be regioselective for the N2 position. organic-chemistry.org | Regioselective N2-arylation of 5-substituted-1H-tetrazoles. organic-chemistry.org |

| Cycloaddition | [3+2] cycloaddition of an azide and a nitrile. | Fundamental for tetrazole synthesis and can be used to build substituted rings. nih.govresearchgate.netresearchgate.net | General synthesis of 5-substituted-1H-tetrazoles. nih.gov |

3 Formation of Schiff Base Derivatives

The aldehyde group of this compound is a highly reactive functional group that readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. science.govnih.govjocpr.com This reaction is a cornerstone of imine chemistry and provides a straightforward method for introducing a wide variety of substituents into the molecule. scirp.orgnih.gov

The synthesis of Schiff bases typically involves the reaction of the aldehyde with a primary amine in a suitable solvent, often with acid or base catalysis and removal of water to drive the reaction to completion. A broad range of primary amines can be used, including aliphatic, aromatic, and heterocyclic amines. For instance, Schiff bases have been synthesized from 5-aminotetrazole (B145819) and various aromatic aldehydes, demonstrating the compatibility of the tetrazole moiety in this type of reaction. ajol.info Similarly, 2-hydroxybenzaldehyde and its derivatives are frequently used to prepare Schiff bases. nih.gov

The resulting Schiff bases are often crystalline solids and are characterized by the presence of the azomethine (-C=N-) group. These derivatives can exist in tautomeric forms, such as the enol-imine and keto-amine forms, particularly when a hydroxyl group is present in the ortho position to the imine, as is the case here. nih.gov

Furthermore, the Schiff bases derived from this compound can act as ligands for the formation of metal complexes. The nitrogen of the imine group and the oxygen of the hydroxyl group can coordinate with various metal ions to form stable chelate complexes. minarjournal.comscience.govnih.govmdpi.com

The following table outlines the formation of Schiff base derivatives.

| Reactant | Reaction Conditions | Product Type | Key Features |

| Primary Amines (R-NH₂) | Reflux in a suitable solvent (e.g., ethanol), often with catalytic acid or base. | Schiff Base (Imine) | Formation of a C=N double bond; can be used with a wide variety of amines. science.govnih.govajol.info |

| Metal Salts (e.g., Co(II), Ni(II), Cu(II)) | Reaction with the Schiff base ligand in a suitable solvent. | Metal Complex | The Schiff base acts as a ligand, coordinating to the metal ion. minarjournal.comscience.govnih.govmdpi.com |

Advanced Characterization Techniques and Structural Analysis

Spectroscopic Elucidation of Molecular Structures

Spectroscopic techniques are fundamental in determining the molecular structure of 2-Hydroxy-5-tetrazol-2-yl-benzaldehyde. Each method provides unique information about the compound's connectivity, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For compounds related to this compound, ¹H and ¹³C NMR spectra provide key diagnostic signals.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 2-hydroxy-5-(phenyldiazenyl)benzaldehyde oxime, shows characteristic signals for the aromatic protons. The chemical shifts are influenced by the electronic effects of the hydroxyl, aldehyde, and tetrazole substituents. Typically, the aldehyde proton appears as a singlet in the downfield region, around 9.5-10.5 ppm. The aromatic protons on the benzaldehyde (B42025) ring would be expected to show complex splitting patterns in the range of 7.0-8.5 ppm. The proton of the tetrazole ring typically resonates at a downfield chemical shift.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For analogous structures, the carbonyl carbon of the aldehyde group is characteristically observed at a downfield chemical shift, often in the range of 190-200 ppm. The carbon atoms of the benzene (B151609) ring typically appear between 110 and 160 ppm, with the carbon attached to the hydroxyl group resonating at the higher end of this range. The carbon atom of the tetrazole ring also has a characteristic chemical shift.

Interactive Data Table: Representative ¹H and ¹³C NMR Data for Related Benzaldehyde and Tetrazole Derivatives

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| 2-Methoxybenzaldehyde | CDCl₃ | 10.45 (s, 1H), 7.80 (d, 1H), 7.55 (t, 1H), 7.05 (t, 1H), 6.98 (d, 1H), 3.89 (s, 3H) | 189.4, 161.5, 135.7, 128.0, 124.5, 120.3, 111.4, 55.3 |

| 5-(4-chlorophenyl)-1H-tetrazole | DMSO-d₆ | 8.06 (d, 2H), 7.69 (d, 2H) | 155.0, 135.2, 129.8, 128.5, 124.2 |

Note: The data presented is for related compounds to provide an expected range for the chemical shifts of this compound.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

In the FT-IR spectrum of a related compound, 2-hydroxy-5-(phenyldiazenyl)benzaldehyde oxime, the following characteristic absorption bands are observed:

O-H Stretching: A broad band in the region of 3000-3600 cm⁻¹ is indicative of the hydroxyl group.

C-H Stretching: Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹.

C=O Stretching: The carbonyl group of the aldehyde exhibits a strong absorption band in the range of 1650-1700 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations are observed in the 1400-1600 cm⁻¹ region.

N=N Stretching: For azo-containing analogues, the N=N stretching vibration is found around 1400-1450 cm⁻¹. The tetrazole ring also has characteristic stretching and bending vibrations.

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds.

Interactive Data Table: Key FT-IR Vibrational Frequencies for Related Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (Phenolic) | Stretching | 3000-3600 (broad) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C=O (Aldehyde) | Stretching | 1650-1700 |

| C=C (Aromatic) | Stretching | 1400-1600 |

| Tetrazole Ring | Ring Vibrations | Various bands in fingerprint region |

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions.

For a similar molecule, 2-hydroxy-5-(phenyldiazenyl)benzaldehyde oxime, the experimental UV-Vis spectrum shows absorption bands at 280, 350, and 430 nm. These absorptions are attributed to π → π* electronic transitions within the aromatic system. The specific wavelengths and intensities of absorption are influenced by the substituents on the aromatic ring and the solvent used.

Interactive Data Table: UV-Vis Absorption Data for a Related Compound

| Compound | Solvent | λmax (nm) | Type of Transition |

| 2-hydroxy-5-(phenyldiazenyl)benzaldehyde oxime | Not Specified | 280, 350, 430 | π → π* |

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For tetrazole-containing compounds, a characteristic fragmentation pathway involves the loss of a nitrogen molecule (N₂) or hydrazoic acid (HN₃). In the positive-ion mode, the elimination of HN₃ is often observed, while in the negative-ion mode, the loss of N₂ is more common. The fragmentation of the benzaldehyde moiety typically involves the loss of the formyl radical (•CHO) or carbon monoxide (CO).

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique used to study species with unpaired electrons, such as radicals or transition metal complexes. While this compound itself is not paramagnetic, its metal complexes, particularly those with transition metals like copper(II), would be ESR active. The ESR spectrum of such complexes can provide information about the oxidation state of the metal, the coordination environment, and the nature of the metal-ligand bonding.

Crystallographic Studies for Solid-State Structure Determination

This structure confirms the connectivity between the 2-hydroxyphenyl group and the 2-position of the tetrazole ring. Key structural features include:

An intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom of the tetrazole ring.

The tetrazole and phenol (B47542) rings are nearly coplanar.

In the crystal lattice, molecules can be linked by intermolecular interactions such as C—H⋯O hydrogen bonds and π–π stacking interactions between the aromatic rings.

Interactive Data Table: Selected Crystallographic Data for Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate

| Parameter | Value |

| Chemical Formula | C₁₀H₁₀N₄O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1234 (4) |

| b (Å) | 11.0987 (4) |

| c (Å) | 9.7789 (4) |

| β (°) | 99.873 (2) |

| Volume (ų) | 1081.54 (7) |

This crystallographic data provides a solid foundation for understanding the solid-state structure of this compound and its derivatives.

Single Crystal X-Ray Diffraction Analysis

As of the current literature review, specific single crystal X-ray diffraction data for this compound is not publicly available. The crystallographic parameters, such as unit cell dimensions, space group, and atomic coordinates, which are essential for a complete structural elucidation, have not been reported.

For a comprehensive understanding of its solid-state structure, future research would need to focus on growing suitable single crystals of this compound and performing a thorough X-ray diffraction analysis. The anticipated data from such a study would be presented in a format similar to the table below, which currently remains unpopulated due to the absence of experimental results.

Table 1: Hypothetical Crystallographic Data for this compound No data available at present.

Thermal Analysis Techniques (TGA, DTA)

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, providing information on thermal stability and decomposition patterns. Differential Thermal Analysis (DTA) detects the difference in temperature between a sample and a reference material, which allows for the identification of phase transitions and chemical reactions.

Currently, specific TGA and DTA data for this compound is not available in published scientific literature. A typical thermal analysis would involve heating the compound at a constant rate in a controlled atmosphere (e.g., nitrogen or air) and recording the changes in mass and temperature differentials. The results would indicate the temperature ranges in which the compound is stable and the nature of its decomposition.

The findings from such an analysis would be summarized in a data table, which is currently presented as a placeholder to illustrate the type of information that would be obtained.

Table 2: Hypothetical Thermal Analysis Data for this compound No data available at present.

Further experimental investigation is required to populate these data tables and provide a detailed understanding of the structural and thermal properties of this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in computational chemistry for predicting the geometric, electronic, and spectroscopic properties of molecules. These methods, particularly those based on Density Functional Theory (DFT), provide deep insights into molecular behavior at the atomic level.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like 2-Hydroxy-5-tetrazol-2-yl-benzaldehyde, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. nih.govinorgchemres.org This calculation minimizes the energy of the molecule by adjusting the positions of its atoms, thereby predicting bond lengths, bond angles, and dihedral angles. The outcome is the equilibrium geometry of the molecule in its ground state. Such studies on related benzimidazole (B57391) derivatives have been performed to understand their structural properties. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.gov A small energy gap suggests high chemical reactivity and low stability. For various tetrazole and benzaldehyde (B42025) derivatives, these values are calculated to predict their reactivity and stability. researchgate.netsciforum.net For example, a study on 4-hydroxy benzaldehyde predicted a HOMO-LUMO energy gap of approximately 5.01 eV, indicating high chemical stability. sciforum.net

Table 1: Representative Frontier Molecular Orbital Data for a Related Compound (4-Hydroxy Benzaldehyde)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.65 |

| ELUMO | -1.64 |

| Energy Gap (ΔE) | 5.01 |

Data is illustrative and based on calculations for 4-hydroxy benzaldehyde. sciforum.net

Calculation of Vibrational Frequencies and Assignments (e.g., Total Energy Distribution - TED)

Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies at the optimized geometry, researchers can assign specific molecular vibrations (stretching, bending, twisting) to the observed spectral bands. Total Energy Distribution (TED) analysis is then used to provide a quantitative description of each vibrational mode, detailing the contribution of individual bond stretches and angle bends. acadpubl.eu This allows for a precise interpretation of the experimental spectra. Such analyses have been conducted for similar structures like 2-hydroxy-5-(phenyldiazenyl)benzaldehyde oxime and various benziodazolotetrazoles to understand their vibrational properties. acadpubl.eumdpi.com

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. The map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov MEP analysis is crucial for predicting how a molecule will interact with other molecules and for understanding intermolecular interactions. nih.govresearchgate.net This method has been applied to various heterocyclic compounds to identify their reactive centers. nih.govsciforum.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate more significant charge transfer and greater stabilization of the molecule. malayajournal.org NBO analysis has been performed on related compounds like (E)-5-(2-phenyldiazenyl)-2-hydroxy benzaldehyde to elucidate intramolecular interactions. inorgchemres.orgmalayajournal.org

Table 2: Illustrative NBO Second-Order Perturbation Energies for a Similar Azo-Benzaldehyde Compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kJ/mol) | Interaction Type |

|---|---|---|---|

| LP(1) O23 | σ*(C17-C21) | 128.62 | n -> σ* |

| LP(1) O27 | σ*(C17-C25) | 74.14 | n -> σ* |

| π(N12-N13) | π*(C2-C3) | 41.88 | π -> π* |

Data is illustrative and based on calculations for (E)-5-(2-phenyldiazenyl)-2-hydroxy benzaldehyde. malayajournal.org

Thermodynamic Parameters from Theoretical Approaches

Quantum chemical calculations can also be used to predict the thermodynamic properties of a molecule, such as enthalpy (H), entropy (S), and Gibbs free energy (G), at different temperatures. These parameters are calculated based on the vibrational frequencies and other molecular properties derived from the DFT output. Such theoretical thermodynamic data are valuable for predicting the spontaneity of reactions, understanding the stability of the compound under various conditions, and for computational studies of chemical processes. These calculations have been performed for various novel bis-tetrazole acetamides to evaluate their thermodynamic properties. researchgate.net

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict how a molecule (ligand) will bind to a receptor, such as a protein or DNA. These studies provide crucial insights into the potential biological activity of a compound.

Ligand-Target Interactions (e.g., DNA binding)

Computational docking simulations are instrumental in elucidating the binding modes and affinities of novel compounds with biological targets. For molecules containing a tetrazole ring, a common target for in silico studies is DNA gyrase, an essential bacterial enzyme. Docking studies performed on a variety of tetrazole derivatives reveal their potential to inhibit such enzymes. uobaghdad.edu.iq For instance, certain novel tetrazole derivatives have shown promising binding affinities for the DNA gyrase of E. coli. uobaghdad.edu.iq

The predicted interactions for this compound would likely involve its key functional groups. The tetrazole ring, rich in nitrogen atoms, can act as a stabilizer for negative charges and is a key pharmacophore in many drugs. uobaghdad.edu.iq It can form hydrogen bonds with amino acid residues in a protein's active site. The hydroxyl (-OH) group on the benzaldehyde ring is a potent hydrogen bond donor, while the aldehyde (-CHO) group can act as a hydrogen bond acceptor. These features suggest that the molecule could fit snugly into an enzyme's binding pocket, forming multiple points of interaction that contribute to a stable ligand-receptor complex.

Molecular docking studies on other tetrazole-containing compounds have demonstrated significant binding affinities with various protein targets. These studies often report binding energies in kcal/mol, where a more negative value indicates a stronger, more favorable interaction.

| Compound Type | Target Protein | Reported Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Novel Tetrazole Derivative (T8) | DNA Gyrase (1KZN) | -6.685 | uobaghdad.edu.iq |

| Substituted 1H-tetrazole (4c) | CSNK2A1 Receptor | -6.8687 | nih.gov |

| Phenyl-1H-tetrazol Derivative (CC9) | Bacterial Protein Target | -9.0 | ajchem-a.com |

| Phenyl-1H-tetrazol Derivative (CC15) | Bacterial Protein Target | -9.0 | ajchem-a.com |

These findings on analogous compounds suggest that this compound could exhibit strong binding affinities to relevant biological targets, warranting further computational and experimental validation.

Structure-Activity Relationship (SAR) Studies based on Computational Data

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery for optimizing the biological activity of a lead compound by modifying its chemical structure. collaborativedrug.com Computational SAR provides insights into how specific structural features influence a molecule's interactions and efficacy.

For this compound, the SAR would be dictated by the interplay of its three main components: the hydroxylated benzene (B151609) ring, the aldehyde group, and the tetrazole moiety.

The Salicylaldehyde (B1680747) Moiety (2-Hydroxy-benzaldehyde): The relative position of the hydroxyl and aldehyde groups is critical. This ortho-positioning allows for the formation of a strong intramolecular hydrogen bond, which planarizes the molecule and influences its electronic properties and binding capabilities. ias.ac.in SAR studies on hydroxybenzaldehyde derivatives have shown that the number and position of hydroxyl groups significantly impact antioxidant and other biological activities. researchgate.netmdpi.com For instance, in a series of hydrazide-hydrazones, a slim salicylic (B10762653) aldehyde framework was found to be pivotal for stabilizing the molecules within the active site of the laccase enzyme. mdpi.com

Substituent Effects: Computational SAR studies on related structures demonstrate that the addition of electron-donating or electron-withdrawing groups can dramatically alter activity. For example, in one study of laccase inhibitors, combining hydroxy and methoxy (B1213986) substituents on the benzaldehyde ring led to a two-fold improvement in the inhibition constant (Ki) compared to monosubstituted derivatives. mdpi.com This highlights the importance of the electronic environment of the aromatic ring in defining biological function.

| Structural Feature/Modification | Observed/Predicted Effect on Activity | Rationale | Reference |

|---|---|---|---|

| Ortho-hydroxyl group on benzaldehyde | Enhances binding and specific biological activities | Allows for intramolecular hydrogen bonding, affecting planarity and electronic properties. | ias.ac.inmdpi.com |

| Combination of -OH and -OCH3 groups | Can significantly improve inhibitory activity | Modifies the electronic properties of the aromatic ring, enhancing interactions with the target. | mdpi.com |

| Presence of Tetrazole Ring | Improves pharmacokinetic profile (metabolic stability, lipophilicity) | Acts as a stable bioisostere of a carboxylic acid group. | nih.gov |

| Bulky substituents on the salicylaldehyde fragment | Can decrease or change the mode of inhibition | Steric hindrance may prevent the molecule from fitting into the active site. | mdpi.com |

Prediction of Optical and Electronic Properties

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the electronic and optical properties of molecules. These predictions are vital for applications in materials science, such as the development of nonlinear optical (NLO) materials.

First-Order Hyperpolarizability

First-order hyperpolarizability (β) is a measure of a molecule's ability to exhibit nonlinear optical (NLO) effects. researchgate.net Materials with high β values are sought after for applications in optoelectronics and photonics. researchgate.net A common molecular design for high NLO response is the donor-π-acceptor (D-π-A) system, where an electron-donating group and an electron-accepting group are connected by a π-conjugated bridge.

This compound fits this D-π-A model. The hydroxyl group (-OH) acts as an electron donor, the benzene ring serves as the π-bridge, and the aldehyde and electron-withdrawing tetrazole ring function as the acceptor moiety. This architecture suggests that the molecule could possess significant NLO properties.

DFT calculations are routinely used to compute the static first-order hyperpolarizability (βtot). researchgate.netwestminster.ac.ukmdpi.com The results are often compared to the known value for urea, a standard reference material for NLO studies. researchgate.netmdpi.com Computational studies on various substituted benzaldehydes have confirmed that the nature and position of substituents dramatically influence the hyperpolarizability. researchgate.netmdpi.comnih.gov

| Compound | Computational Method | Calculated First-Order Hyperpolarizability (βtot) (x 10⁻³⁰ cm⁵/esu) | Reference |

|---|---|---|---|

| o-Cl benzaldehyde | DFT/B3LYP/6-31G'(d,p) | 155.86 | researchgate.netmdpi.com |

| m-Cl benzaldehyde | DFT/B3LYP/6-31G'(d,p) | 240.86 | researchgate.netmdpi.com |

| p-Cl benzaldehyde | DFT/B3LYP/6-31G'(d,p) | 820.22 | researchgate.netmdpi.com |

| Urea (Reference) | DFT | ~35 (Varies with method) | researchgate.netmdpi.com |

The data for chloro-substituted benzaldehydes illustrates the strong dependence of NLO properties on substituent position. researchgate.netmdpi.com Given its strong donor-acceptor character, it is highly probable that this compound would exhibit a first-order hyperpolarizability significantly greater than that of urea, marking it as a potential candidate for NLO material development.

Intramolecular Charge Transfer Mechanisms

Intramolecular charge transfer (ICT) is a process where an electron is redistributed from a donor part to an acceptor part of a molecule upon photoexcitation. researchgate.net This phenomenon is the basis for many applications, including chemical sensors and optoelectronic materials. researchgate.net

In this compound, the electron-donating hydroxyl group and the electron-accepting aldehyde and tetrazole groups create a perfect framework for ICT. Upon absorbing light, an electron is expected to move from the HOMO (Highest Occupied Molecular Orbital), likely localized on the hydroxyl group and phenyl ring, to the LUMO (Lowest Unoccupied Molecular Orbital), which would be centered on the aldehyde and tetrazole moieties. This charge redistribution leads to a large change in the dipole moment between the ground and excited states.

Studies on related molecules, such as 4-(diethylamino)-2-hydroxybenzaldehyde (DEAHB), have extensively investigated the interplay between ICT and another photochemical process known as Excited State Intramolecular Proton Transfer (ESIPT). researchgate.netnih.gov ESIPT involves the transfer of the proton from the hydroxyl group to the nearby aldehyde's oxygen atom in the excited state. In some systems, the ICT and ESIPT processes can be competitive or coupled. For DEAHB, it was reported that the ESIPT process actually suppresses the ICT process. researchgate.netnih.gov Given the structural similarity, this compound is also a candidate for exhibiting such complex photophysical behavior, where the intramolecular hydrogen bond between the -OH and -CHO groups could facilitate an ESIPT pathway that competes with or modulates the ICT from the phenyl ring to the tetrazole group.

Based on a comprehensive search of available scientific literature, there is insufficient specific data regarding the coordination chemistry of the compound "this compound" to generate a thorough and scientifically accurate article that adheres to the detailed outline provided.

The search results contain information on related, but structurally distinct, compounds such as:

Schiff bases derived from other benzaldehyde derivatives. mdpi.commedjchem.com

Metal complexes of other ligands containing a tetrazole or a hydroxy-aldehyde functional group, but not in the specific combination requested. uobaghdad.edu.iquobaghdad.edu.iqrsc.orgontosight.aiscielo.br

General methodologies for the characterization of transition metal complexes. researchgate.netnih.govdalalinstitute.comresearchgate.net

No publications were found that specifically describe the synthesis, coordination modes, ligand denticity, or detailed characterization (including elemental analysis, molar conductance, magnetic susceptibility, and spectroscopic data) of metal complexes formed with this compound as a ligand.

To generate the article as requested would require fabricating detailed experimental findings, which would violate the core principles of scientific accuracy and providing factual, verifiable information. Therefore, the request to create an article based on the provided outline for this specific compound cannot be fulfilled at this time due to the lack of available research data in the public domain.

Coordination Chemistry and Metal Complexation

Theoretical Studies of Metal Complexes

A search for theoretical investigations into the metal complexes of 2-Hydroxy-5-tetrazol-2-yl-benzaldehyde yielded no specific results.

DFT Calculations for Complex Structures and Electronic Properties

No published studies employing Density Functional Theory (DFT) calculations to model the structures, determine electronic properties, or predict the spectroscopic features of metal complexes involving this compound were identified. As a result, there is no computational data available regarding the optimized geometries, frontier molecular orbital energies (HOMO-LUMO), charge distribution, or other electronic parameters for these specific complexes.

Applications in Materials Science

Development of Optically Active Materials

Optically active materials are crucial for various technological applications, including data storage and telecommunications. The inherent properties of a molecule, such as its electronic structure and symmetry, determine its suitability for these applications.

Non-linear Optics (NLO) Applications

Non-linear optics (NLO) involves the interaction of high-intensity light with materials to produce new optical effects. While some organic molecules with donor-acceptor groups exhibit NLO properties, there is currently no specific research available that details the NLO applications of 2-Hydroxy-5-tetrazol-2-yl-benzaldehyde. Theoretical studies on related compounds, such as 2-Hydroxy-5-(phenyldiazenyl)benzaldehyde oxime, have explored first-order hyperpolarizability, a key NLO property. However, similar dedicated studies for this compound are not present in the available literature.

Optical Data Storage

Materials for optical data storage need to exhibit specific photochromic or other light-responsive behaviors. The scientific literature does not currently contain studies focused on the application of this compound in optical data storage systems.

Semiconductor Properties and Energy Gap Analysis

The semiconductor properties of a material are defined by its band gap energy, which dictates its electrical conductivity. Molybdenum-based complexes derived from a related compound, 2-hydroxy-5-nitrobenzaldehyde, have been shown to exhibit semiconductor behavior, with their electrical conductivity increasing with temperature mdpi.com. However, an analysis of the semiconductor properties and the specific energy gap of this compound has not been reported.

Catalysis

The structural features of this compound, including the presence of nitrogen and oxygen atoms, suggest potential for catalytic activity through the coordination of metal centers.

Oxidation Catalysis

Certain metal complexes are effective catalysts for oxidation reactions. For instance, molybdenum complexes derived from the Schiff base of 2-hydroxy-5-nitrobenzaldehyde and benzhydrazide have been investigated as potential catalysts for oxidation reactions mdpi.com. Despite this, there are no specific studies in the reviewed literature that demonstrate the use of this compound or its complexes in oxidation catalysis.

Supramolecular Catalysis

Supramolecular catalysis involves the use of complex, multi-component assemblies to perform catalytic functions. The ability of the tetrazole and hydroxyl groups to participate in hydrogen bonding and metal coordination could make this compound a building block for such systems. However, the current body of scientific work does not include research on its application in supramolecular catalysis.

Advanced Material Design: Harnessing this compound

The unique molecular architecture of this compound, which combines a reactive aldehyde group, a chelating hydroxyl group, and a nitrogen-rich tetrazole ring, positions it as a promising candidate for the design of advanced materials with tailored properties. These functional groups provide multiple avenues for forming complex polymeric and supramolecular structures, as well as for coordinating with metal ions to create materials with specific catalytic, electronic, or separation capabilities.

Polymeric and Supramolecular Assemblies

The bifunctional nature of this compound, featuring both a robust metal-coordinating tetrazole group and a versatile benzaldehyde (B42025) moiety, makes it a valuable building block for the synthesis of novel polymeric and supramolecular assemblies. The tetrazole ring, with its multiple nitrogen atoms, can act as a multidentate ligand, bridging multiple metal centers to form coordination polymers and metal-organic frameworks (MOFs). The benzaldehyde group, on the other hand, can undergo various organic reactions to create covalent polymers or can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, to guide the formation of supramolecular structures.

Research on analogous compounds, such as 4-(1H-Tetrazol-5-yl)benzaldehyde, has demonstrated the potential for forming stable coordination polymers with interesting properties for gas adsorption and separation. Similarly, studies on zinc(II) coordination compounds with in situ generated 3-(5H-tetrazol)benzaldehyde have shown the formation of diverse coordination modes, leading to the construction of one-dimensional chains and two-dimensional layered networks. These findings suggest that this compound could be employed to create even more complex and functional materials due to the additional coordination site provided by the hydroxyl group.

The interplay of coordination bonds, hydrogen bonding from the hydroxyl group, and potential π-π stacking interactions of the aromatic rings can lead to the formation of intricate three-dimensional supramolecular networks. For instance, the reaction of a related compound, m-benzeneditetrazol-5-yl, with cobalt(II) chloride resulted in a three-dimensional network assembled through a combination of coordination to the metal center, hydrogen bonding involving the tetrazole protons, and stacking interactions. nih.gov This highlights the potential for this compound to self-assemble into highly ordered structures with potential applications in areas such as catalysis, sensing, and guest encapsulation.

Table 1: Potential Interactions for Assembly with this compound

| Interaction Type | Participating Functional Groups | Potential Resulting Structure |

| Coordination Bonding | Tetrazole Nitrogens, Hydroxyl Oxygen | Coordination Polymers, MOFs |

| Hydrogen Bonding | Hydroxyl Group, Tetrazole N-H | Supramolecular Networks |

| π-π Stacking | Benzene (B151609) Ring | Ordered Assemblies |

| Covalent Bonding | Aldehyde Group | Covalent Organic Frameworks, Polymers |

Chelation of Trace Metals for Specific Material Functions

The presence of both a hydroxyl group and a tetrazole ring in this compound provides strong chelating capabilities for a variety of metal ions. Chelation, the formation of a ring-like structure between a ligand and a central metal ion, leads to enhanced stability of the resulting metal complex. This property is crucial for the development of materials with specific functions that rely on the controlled capture and release of trace metals.

The ability of this compound to form stable complexes with metal cations makes it a candidate for applications in hydrometallurgical processes for the selective extraction of target metals from ores or industrial waste streams. Chelating agents are known to be effective in forming complexes with metal ions that are soluble in organic solvents, facilitating their separation from aqueous solutions.

Furthermore, the incorporation of this compound into polymeric matrices could lead to the development of functional materials for environmental remediation. For example, such materials could be used for the removal of heavy metal pollutants from water. The chelating sites within the polymer network would selectively bind to toxic metal ions, effectively removing them from the environment. The potential for the reuse of such polymer resins over multiple cycles would offer an environmentally friendly and cost-effective solution for water treatment.

Table 2: Potential Applications Based on Metal Chelation

| Application Area | Targeted Metal Ions | Material Function |

| Environmental Remediation | Heavy Metals (e.g., Pb, Cd, Hg) | Adsorbents for water purification |

| Hydrometallurgy | Precious Metals (e.g., Au, Pt), Rare Earth Elements | Selective extraction and separation |

| Catalysis | Transition Metals (e.g., Cu, Ni, Co) | Heterogeneous catalysts for organic reactions |

| Sensing | Various Metal Ions | Colorimetric or fluorescent sensors |

Exploration of Biological Activities Excluding Clinical Trials and Safety

General Biological Potential of Tetrazole and Benzaldehyde (B42025) Derivatives

The tetrazole ring, a five-membered aromatic heterocycle with four nitrogen atoms, is a significant pharmacophore in medicinal chemistry. nih.gov Its derivatives are known to exhibit a wide array of pharmacological activities. phmethods.netresearchgate.net The tetrazole moiety can act as a metabolically stable substitute for carboxylic acid functionalities, which can enhance the pharmacokinetic profile of a compound. phmethods.net Compounds containing a tetrazole ring have demonstrated a broad spectrum of bio-activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, antiviral, antihypertensive, and antidiabetic properties. phmethods.netresearchgate.netderpharmachemica.com

Similarly, benzaldehyde and its derivatives are recognized for their extensive biological activities. mdpi.com These compounds are investigated for potential antioxidant, anti-inflammatory, and antimicrobial properties. ontosight.ai The presence of an ortho-hydroxyl group in the aromatic ring of benzaldehydes has been shown to increase their antifungal activity. nih.gov The combination of these two pharmacologically important moieties within a single molecular structure forms the basis for investigating the biological potential of compounds like 2-Hydroxy-5-tetrazol-2-yl-benzaldehyde.

Antimicrobial Activity Studies

Derivatives containing tetrazole and benzaldehyde motifs have been the subject of numerous antimicrobial investigations. derpharmachemica.commdpi.comnih.gov The synergistic effect of these two chemical groups can lead to compounds with significant activity against a range of pathogenic microorganisms. nih.govisfcppharmaspire.com

Tetrazole derivatives have been reported to possess notable antibacterial properties. derpharmachemica.comnih.gov Studies on various synthesized tetrazole compounds have shown moderate to significant activity against both Gram-positive and Gram-negative bacteria. nih.govisfcppharmaspire.com For instance, certain 5-thio-substituted tetrazole derivatives showed moderate activity against tested organisms. nih.gov In another study, novel tetrazole derivatives were synthesized and evaluated for their antibacterial activity against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. mdpi.com

The introduction of specific functional groups can influence the antibacterial spectrum and potency. For example, research on 2-(1H-tetrazolo-5-yl)anilines and their derivatives revealed that the introduction of a halogen to the aniline (B41778) fragment can lead to an increase in activity. zsmu.edu.ua Specifically, a compound with fluorine demonstrated notable effects against Escherichia coli and Klebsiella pneumoniae, while structures with chlorine and bromine were active against Pseudomonas aeruginosa. zsmu.edu.ua Similarly, some dihydropyrimidine (B8664642) derivatives synthesized from 2-hydroxybenzaldehyde showed inhibitory effects against Acinetobacter baumannii and Staphylococcus aureus. nih.gov

| Compound/Derivative Class | Bacterial Strain | Observed Activity | Reference |

|---|---|---|---|

| 5-(N,N-dialkylaminoethylthio)-tetrazolo[1,5-c]quinazolines | Staphylococcus aureus, Enterococcus faecalis | Effective growth detainment | zsmu.edu.ua |

| 1-(2-(1H-tetrazolo-5-yl)-4-fluoro-phenyl)-3-phenylurea | Escherichia coli, Klebsiella pneumoniae | Stopped growth (31 mm and 21 mm inhibition zones) | zsmu.edu.ua |

| 1-(4-chloro-2-(1H-tetrazolo-5-yl)phenyl)-3-phenylurea | Pseudomonas aeruginosa | Stopped growth (20 mm inhibition zone) | zsmu.edu.ua |

| Dihydropyrimidine derivatives | Acinetobacter baumannii, Staphylococcus aureus | High inhibitory effect (MIC of 62.5 μg/ml) | nih.gov |

| Tetrazole-heterocycle hybrids | Gram-positive and Gram-negative bacteria | Promising activity | isfcppharmaspire.com |

The antifungal potential of tetrazole and benzaldehyde derivatives is well-documented. derpharmachemica.commdpi.comnih.gov Benzaldehydes, in particular, have been identified as potent antifungal agents, with their activity enhanced by the presence of an ortho-hydroxyl group. nih.gov Studies have demonstrated their efficacy against various fungal strains, including Aspergillus species and Penicillium expansum. nih.gov

Several novel series of tetrazole derivatives have been synthesized and screened for their antifungal activity. derpharmachemica.comnih.gov In one study, while many phenyl(2H-tetrazol-5-yl)methanamine derivatives showed limited activity, one specific compound exhibited moderate activity against Candida albicans (with a Minimum Inhibitory Concentration of 500 μg/ml) and Aspergillus niger (MIC of 750 μg/ml). nih.gov Research into 2-(prop-2-yn-1-yloxy)benzaldehyde derivatives also showed high antifungal activity against Aspergillus niger. researchgate.net Furthermore, studies on S-substituted tetrazolo[1,5-c]quinazoline (B1654462) derivatives were the only ones in their series to show characteristic antifungal activity. zsmu.edu.ua

| Compound/Derivative Class | Fungal Strain | Observed Activity (MIC) | Reference |

|---|---|---|---|

| Phenyl(2H-tetrazol-5-yl)methanamine derivative (Compound 3) | Candida albicans | 500 μg/ml | nih.gov |

| Phenyl(2H-tetrazol-5-yl)methanamine derivative (Compound 3) | Aspergillus niger | 750 μg/ml | nih.gov |

| S-substituted tetrazolo[1,5-c]quinazoline-(6H)-5-ones(thiones) | Fungal strains (unspecified) | Characteristic antifungal activity | zsmu.edu.ua |

| 2-(prop-2-yn-1-yloxy)benzaldehyde derivatives | Aspergillus niger | High antifungal activity | researchgate.net |

Anticancer and Antiproliferative Investigations (Cell Line Studies)

Compounds featuring tetrazole and benzaldehyde structures have been a focus of anticancer research due to their antiproliferative properties against various cancer cell lines. nih.govresearchgate.netnih.gov The tetrazole moiety is often incorporated into novel molecules designed as potential anticancer agents. isfcppharmaspire.com

Research into benzyloxybenzaldehyde derivatives demonstrated significant anticancer activity against the HL-60 (human promyelocytic leukemia) cell line. nih.gov These compounds were found to induce apoptosis and arrest the cell cycle progression at the G2/M phase. nih.gov Similarly, 2'-benzoyloxycinnamaldehyde, a benzaldehyde derivative, showed growth inhibitory effects and induced apoptotic cell death in drug-resistant cancer cells. nih.gov

The antiproliferative effects of these compounds have been quantified against a range of specific human cancer cell lines. For example, newly synthesized tetrazole derivatives were screened for cytotoxic activity against HepG2 (liver), MCF-7 (breast), and HeLa (cervical) cancer cell lines. nih.gov One compound containing a thiosemicarbazone group attached to the tetrazole was moderately active against all tested cell lines. nih.gov

In another study, 3-(1H-tetrazol-5-yl)-β-carboline derivatives were identified as highly active compounds against colorectal adenocarcinoma HCT116 and HT29 cell lines, with half-maximal inhibitory concentration (IC50) values ranging from 3.3 µM to 9.6 µM. mdpi.com A specific derivative from this class also showed potent activity against pancreatic (PANC-1), melanoma (A375), hepatocarcinoma (HEPG2), and breast (MCF-7) cancer cell lines, with IC50 values below 8 μM. mdpi.com Hydroxylated biphenyl (B1667301) compounds, which are structurally related to certain benzaldehyde derivatives, also showed significant antitumor potential against melanoma cells with IC50 values in the low micromolar range. mdpi.com

| Compound/Derivative Class | Cell Line | Cancer Type | Observed Activity (IC50) | Reference |

|---|---|---|---|---|

| 2-[(3-methoxybenzyl)oxy]benzaldehyde | HL-60 | Promyelocytic Leukemia | Potent activity at 1-10 µM | nih.gov |

| 3-(1H-tetrazol-5-yl)-β-carbolines | HCT116, HT29 | Colorectal Adenocarcinoma | 3.3 µM to 9.6 µM | mdpi.com |

| 3-tetrazolyl-β-carboline derivative | PANC-1 | Pancreatic Adenocarcinoma | < 8 µM | mdpi.com |

| 3-tetrazolyl-β-carboline derivative | A375 | Melanoma | < 8 µM | mdpi.com |

| 3-tetrazolyl-β-carboline derivative | HEPG2 | Hepatocarcinoma | < 8 µM | mdpi.com |

| 3-tetrazolyl-β-carboline derivative | MCF-7 | Breast Adenocarcinoma | < 8 µM | mdpi.com |

| Hydroxylated biphenyl compound 11 | Melanoma cell lines | Melanoma | 1.7 ± 0.5 µM | mdpi.com |

| Tetrazole-thiosemicarbazone derivative | HepG2, MCF-7, HeLa | Liver, Breast, Cervical | Moderately active | nih.gov |

Enzyme Inhibition Studies

Tetrazole derivatives have been explored as inhibitors of various enzymes. Their structural resemblance to carboxylic acids allows them to interact with the active sites of enzymes. vnu.edu.vn For example, novel derivatives bearing a (pyridine-2-yl)tetrazol scaffold were synthesized and evaluated for their inhibitory effects on the acetylcholinesterase (AChE) enzyme, which is relevant in the context of Alzheimer's disease. vnu.edu.vn

Another area of investigation is urease inhibition. A series of ester derivatives based on a 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid structure were synthesized, and most of the analogs showed urease inhibitory actions. nih.gov Additionally, a series of 1,2,4-triazole (B32235) analogues, which share heterocyclic similarities with tetrazoles, were tested against the α-glucosidase enzyme, with several derivatives showing more potent inhibition than the standard reference, acarbose. nih.gov These studies highlight the potential of heterocycles like tetrazole to serve as a core structure for developing potent enzyme inhibitors.

Urease Enzyme Inhibition

Currently, there are no specific studies in the reviewed scientific literature that focus on the urease enzyme inhibition activity of this compound. However, the broader class of tetrazole derivatives has been a subject of interest in this area. For instance, research on a series of tetrazole derivatives containing pyrrole-2,5-dione moieties demonstrated significant urease inhibitory potential. researchgate.net Similarly, studies on ester derivatives of valsartan (B143634), which also contains a tetrazole ring, have shown that most of the synthesized analogs exhibit urease inhibitory actions. nih.govresearchgate.netmdpi.com Structure-activity relationship (SAR) studies on these related compounds have indicated that the nature and position of substituent groups on the aryl rings are key determinants of their urease inhibition activity. nih.gov

Phosphodiesterase (PDE) Enzyme Inhibition

Direct experimental research on the phosphodiesterase (PDE) enzyme inhibitory effects of this compound has not been identified in the current body of scientific literature. Computational studies, such as Density Functional Theory (DFT), have been employed to investigate the relationship between the electronic structure of other tetrazole-containing compounds, like 2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl)thiazole derivatives, and their inhibitory activity against human phosphodiesterases PDE3A and PDE3B. researchgate.net These theoretical approaches suggest that the inhibitory processes for this class of compounds are orbitally controlled and help in designing pharmacophores for potential modifications. researchgate.net

Antioxidant Potential

The antioxidant potential of this compound has not been specifically documented. However, general studies on benzaldehyde derivatives indicate that they can possess antioxidant properties. ontosight.ai Research on other related structures, such as 2-hydroxy benzyl (B1604629) hydrazide derivatives and dihydroxybenzaldehydes, has shown varying degrees of antioxidant activity when evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. jchr.orgwiserpub.com For example, certain 2-hydroxy benzyl hydrazide congeners displayed good radical scavenging activity compared to the standard ascorbic acid. jchr.org SAR studies on dihydroxybenzaldehydes have revealed a relationship between the position of the hydroxyl groups and the antioxidant capacity. wiserpub.com

Anti-inflammatory and Antinociceptive Effects

While specific data on the anti-inflammatory and antinociceptive effects of this compound is not available, the general classes of benzaldehyde and tetrazole derivatives have been investigated for these properties. Benzaldehyde derivatives are recognized for their potential anti-inflammatory activities. ontosight.ai Studies on other novel benzaldehydes, such as (S)-3-(2,3-dihydroxy-3-methylbutyl)-4-hydroxybenzaldehyde isolated from a coral-derived fungus, have demonstrated an ability to reduce levels of inflammatory biomarkers by suppressing the MAPK signaling pathway. nih.gov Furthermore, various tetrazole derivatives have been reported to possess anti-inflammatory and antinociceptive properties. researchgate.net

DNA Interaction Studies (e.g., DNA Binding Affinity, DNA Cleavage)

There is currently a lack of published research investigating the direct interaction of this compound with DNA.

Structure-Activity Relationship (SAR) Investigations in Biological Contexts

Specific structure-activity relationship (SAR) investigations for this compound are not found in the existing literature. However, SAR studies have been conducted on related classes of compounds. For a series of 2-hydroxy-N-1H-tetrazol-5-ylbenzamides, a relationship between their chemical structure and antiallergic activity was established using a Hansch/Free-Wilson model, which helped in identifying potent derivatives. nih.gov In the context of urease inhibition, SAR studies on valsartan derivatives revealed that the types of groups connected to the aryl portions of the molecules and their positions were critical factors in determining the inhibitory activity. nih.gov For antioxidant activity in dihydroxybenzaldehydes, a clear relationship between the position of hydroxyl groups and antioxidant capacity has been demonstrated. wiserpub.com

Supramolecular Chemistry and Molecular Recognition

Principles of Supramolecular Assembly Involving 2-Hydroxy-5-tetrazol-2-yl-benzaldehyde

The assembly of this compound into larger, ordered structures is governed by a concert of non-covalent interactions. These interactions, while individually weaker than covalent bonds, collectively dictate the formation of stable supramolecular architectures.

Beyond intramolecular interactions, the tetrazole nitrogen atoms and the carbonyl oxygen of the aldehyde group can act as hydrogen bond acceptors, while the phenolic hydroxyl group can also serve as a hydrogen bond donor in intermolecular arrangements. nih.gov These interactions are crucial in directing the assembly of molecules into larger, ordered networks in the solid state. nih.gov For instance, in the crystal packing of related structures, molecules are often linked by C—H⋯O hydrogen bonds, forming dimers or extended chains. nih.gov

| Interaction Type | Participating Groups | Typical Distances/Geometries | Reference |

| Intramolecular Hydrogen Bond | Phenolic O-H and Tetrazole N | Forms a stable pseudo-six-membered ring. | nih.gov |

| Intermolecular Hydrogen Bond | Carbonyl O, Tetrazole N (acceptors); C-H (donors) | Can lead to the formation of dimers and chains. | nih.govnih.gov |

| π-π Stacking | Phenyl and Tetrazole rings | Offset stacking with intercentroid distances around 3.76 Å. | nih.gov |

Self-assembly is the autonomous organization of components into structurally well-defined aggregates. For this compound, the interplay of the aforementioned non-covalent interactions drives the self-assembly process. The planarity enforced by the intramolecular hydrogen bond provides a relatively rigid building block. The directional nature of hydrogen bonds and the less directional, yet significant, π-π stacking interactions guide these building blocks to arrange themselves in a predictable manner, often leading to crystalline solids with well-defined three-dimensional structures. nih.gov The specific arrangement, or polymorphism, can be influenced by factors such as solvent and temperature during crystallization.

Molecular Recognition and Host-Guest Chemistry

Molecular recognition refers to the specific interaction between two or more molecules through non-covalent interactions. The functional groups on this compound make it a candidate for molecular recognition events. The hydroxyl and aldehyde groups, along with the nitrogen-rich tetrazole ring, can provide specific binding sites for complementary guest molecules.

While specific host-guest systems involving this compound are not extensively documented, its structural motifs are found in molecules designed for such purposes. For example, tetrazole-containing ligands have been incorporated into larger macrocyclic hosts. nih.gov The cavity of such a host can then selectively bind guest molecules that are complementary in size, shape, and chemical nature. The aldehyde group could also be utilized to form reversible covalent bonds (e.g., imines) with amine-containing guests, leading to dynamic host-guest systems.

Metal-Ligand Directed Supramolecular Architectures

The tetrazole moiety is an excellent ligand for coordinating with metal ions. The nitrogen atoms of the tetrazole ring can act as donor sites, bridging multiple metal centers to form coordination polymers or metal-organic frameworks (MOFs). researchgate.netscielo.br The this compound molecule can act as a multidentate ligand, potentially coordinating to a metal center through the tetrazole nitrogen atoms and the phenolic oxygen.

The combination of the tetrazole and the hydroxyphenyl group allows for chelation to a metal center, which can enhance the stability of the resulting complex. nih.gov The self-assembly of these metal-ligand complexes can lead to the formation of diverse supramolecular architectures, ranging from discrete dinuclear structures to one-dimensional chains, two-dimensional sheets, and three-dimensional frameworks. rsc.org The final architecture is influenced by the coordination geometry of the metal ion, the coordination modes of the ligand, and the presence of other auxiliary ligands or counter-ions. scielo.br For instance, zinc(II) has been shown to form coordination compounds with in situ generated tetrazolyl-benzaldehyde ligands, resulting in structures with varying dimensionalities. rsc.org

| Architectural Component | Role of this compound | Potential Resulting Structures |

| Ligand | Multidentate ligand through tetrazole N and phenolic O | Discrete metal complexes |

| Bridging Ligand | Connects multiple metal centers | 1D chains, 2D layers, 3D Metal-Organic Frameworks (MOFs) |

| Chelating Agent | Forms stable chelate rings with metal ions | Enhanced stability of the coordination complex |

Future Research Directions and Academic Impact

Exploration of Novel Synthetic Pathways

The synthesis of 2-Hydroxy-5-tetrazol-2-yl-benzaldehyde is a key area for future investigation. A plausible synthetic route could commence from the precursor, 2-(2H-tetrazol-5-yl)phenol. The alkylation of this precursor is known to yield a mixture of isomers, with the 2-substituted product being the major isomer in certain reactions. For instance, the reaction of 2-(2H-tetrazol-5-yl)phenol with methyl 2-bromoacetate in the presence of potassium carbonate has been shown to predominantly form the 2-yl isomer. nih.gov

Future research could focus on adapting this selective alkylation to introduce a protected aldehyde functionality. Alternatively, direct formylation of 2-(2H-tetrazol-5-yl)phenol at the 5-position of the phenol (B47542) ring could be explored, although this may present challenges in controlling regioselectivity. The development of efficient and selective synthetic methods is crucial for making this compound readily accessible for further studies.

Design of Advanced Functional Materials Based on the Compound

The unique structural features of this compound make it a promising candidate for the development of advanced functional materials. The tetrazole ring, with its high nitrogen content, is a well-established component in energetic materials and metal-organic frameworks (MOFs). researchgate.netrsc.org The salicylaldehyde (B1680747) group, on the other hand, is known for its ability to form stable Schiff base complexes with a variety of metal ions.

The combination of these two moieties could lead to the creation of novel multifunctional materials. For example, the compound could be used as a ligand to synthesize MOFs with tunable properties for applications in gas storage, catalysis, or sensing. The energetic nature of the tetrazole ring could also be harnessed in the design of new, stable high-energy-density materials. nih.gov

Deeper Elucidation of Molecular Mechanisms in Biological Systems

Tetrazole-containing compounds are prevalent in medicinal chemistry, often serving as bioisosteres for carboxylic acids. beilstein-journals.org Benzaldehyde (B42025) derivatives also exhibit a wide range of biological activities. lifechemicals.com Therefore, this compound and its derivatives are of significant interest for their potential pharmacological applications.

Future research should focus on the synthesis of a library of derivatives and their screening for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.gov Understanding the structure-activity relationships of these compounds could provide valuable insights into their mechanisms of action at a molecular level. Computational studies, such as molecular docking, could be employed to predict potential biological targets and guide the design of more potent analogues.

Integration with Emerging Technologies in Chemical Science

The unique properties of this compound could be leveraged in conjunction with emerging technologies. For instance, its potential to form fluorescent Schiff base complexes could be utilized in the development of chemosensors for the detection of specific metal ions. The integration of this compound into nanoscale materials could also lead to novel applications in areas such as drug delivery and bioimaging.

Furthermore, the use of advanced synthetic techniques, such as flow chemistry and microwave-assisted synthesis, could be explored to optimize the production of this compound and its derivatives. These technologies could offer advantages in terms of reaction efficiency, scalability, and safety.

Potential for Lead Compound Development in Academic Research

Given the diverse potential applications of this compound, it holds considerable promise as a lead compound for academic research. Its versatile structure allows for a wide range of chemical modifications, enabling the systematic exploration of its properties and applications.

Academic research could focus on fundamental studies of its photophysical properties, its coordination chemistry with different metals, and its reactivity in various organic transformations. The insights gained from these studies could lay the groundwork for the development of new technologies and therapies. The compound's potential as a versatile building block in multicomponent reactions could also be a fruitful area of investigation for the synthesis of complex molecular scaffolds. nih.gov

Q & A

Q. How should crystallographic data be interpreted to confirm molecular conformation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.